molecular formula C11H15ClN2O2 B1441676 3-Piperidinyl nicotinate hydrochloride CAS No. 1219981-06-2

3-Piperidinyl nicotinate hydrochloride

Cat. No.: B1441676
CAS No.: 1219981-06-2
M. Wt: 242.7 g/mol
InChI Key: ZGFBLNATAXQBAF-UHFFFAOYSA-N
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Description

3-Piperidinyl nicotinate hydrochloride: is a chemical compound that combines the structural features of piperidine and nicotinic acid. Piperidine is a six-membered heterocyclic amine, while nicotinic acid, also known as niacin, is a form of vitamin B3. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Mechanism of Action

Target of Action

3-Piperidinyl nicotinate hydrochloride is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are known to interact with various targets, including nicotinic cholinergic receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the human body, including the stimulation of neurons and ultimately blocking synaptic transmission .

Mode of Action

It is known that nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways

Biochemical Pathways

It is known that nicotine, a related compound, is involved in a hybrid pathway for nicotine catabolism in bacteria . In this pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle

Pharmacokinetics

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . These compounds show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents

Result of Action

It is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents

Biochemical Analysis

Biochemical Properties

3-Piperidinyl nicotinate hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with various enzymes, including nicotinate phosphoribosyltransferase, which is involved in the NAD+ biosynthesis pathway . This interaction is crucial as it influences the conversion of nicotinate to nicotinate mononucleotide, a key step in the production of NAD+, an essential cofactor in cellular metabolism.

Additionally, this compound has been found to bind with certain proteins, affecting their function and stability. For instance, it can modulate the activity of nicotinic acetylcholine receptors, which are pivotal in neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving nicotinic acetylcholine receptors, leading to altered neurotransmission and cellular communication . This compound also affects gene expression by modulating transcription factors involved in the NAD+ biosynthesis pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, altering their conformation and activity . This binding can lead to either inhibition or activation of the receptors, depending on the cellular context and receptor subtype.

Additionally, this compound interacts with enzymes involved in the NAD+ biosynthesis pathway, such as nicotinate phosphoribosyltransferase . This interaction modulates the enzyme’s activity, influencing the production of NAD+ and subsequently affecting cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neurotransmission by modulating nicotinic acetylcholine receptors . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity, indicating a narrow therapeutic window . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to NAD+ biosynthesis . It interacts with enzymes such as nicotinate phosphoribosyltransferase, influencing the conversion of nicotinate to nicotinate mononucleotide. This interaction affects the overall metabolic flux and levels of NAD+ within cells, impacting various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with nicotinic acetylcholine receptors, facilitating its transport across cell membranes . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. Within the nucleus, it can modulate gene expression by interacting with transcription factors involved in the NAD+ biosynthesis pathway . In the cytoplasm, it influences metabolic processes by interacting with enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl nicotinate hydrochloride typically involves the esterification of nicotinic acid with 3-piperidinol, followed by the conversion of the ester to the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinyl nicotinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The nicotinic acid moiety can be reduced to form dihydronicotinic acid derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Piperidinone derivatives.

    Reduction: Dihydronicotinic acid derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Piperidinyl nicotinate hydrochloride is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential role in modulating nicotinic acetylcholine receptors, which are involved in various neurological processes.

Medicine: The compound’s structural similarity to nicotinic acid suggests potential applications in treating conditions related to vitamin B3 deficiency, such as pellagra. Additionally, its piperidine moiety may confer unique pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Nicotinic acid (niacin): A form of vitamin B3 with similar structural features but lacking the piperidine moiety.

    Piperidine: A simple heterocyclic amine that forms the basis of many pharmaceutical compounds.

    Piperidinyl derivatives: Compounds that contain the piperidine ring and exhibit diverse biological activities.

Uniqueness: 3-Piperidinyl nicotinate hydrochloride is unique due to its combination of the piperidine ring and nicotinic acid moiety. This dual structure allows it to interact with both nicotinic acetylcholine receptors and other biological targets, potentially offering a broader range of applications compared to its individual components.

Properties

IUPAC Name

piperidin-3-yl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFBLNATAXQBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-06-2
Record name 3-Pyridinecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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